5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride
Description
Chemical Structure: The compound (CAS 1431966-48-1) consists of a 1,2-oxazole core substituted at position 5 with a [(4-methylpiperazin-1-yl)methyl] group and at position 3 with a carboxylic acid moiety. The hydrochloride salt enhances solubility and stability .
Key Features:
- 4-Methylpiperazine: A common pharmacophore in drug design, improving bioavailability and target engagement.
- Hydrochloride Salt: Increases aqueous solubility, critical for formulation and pharmacokinetics.
Properties
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.ClH/c1-12-2-4-13(5-3-12)7-8-6-9(10(14)15)11-16-8;/h6H,2-5,7H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGSENFJEPKQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=NO2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461713-79-0 | |
| Record name | 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biological Activity
5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₄N₄O₃·HCl
- Molecular Weight : 232.69 g/mol
- CAS Number : 893640-60-3
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- C-Met Receptor Inhibition : The compound has been identified as a modulator of the C-Met receptor tyrosine kinase, which plays a crucial role in cellular signaling pathways related to cancer progression and metastasis . Inhibition of this pathway can lead to reduced tumor growth and improved outcomes in cancer therapies.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazole compounds exhibit antimicrobial properties. The specific interactions with bacterial cell walls or enzymes involved in bacterial metabolism are areas of ongoing research .
- Antitumor Activity : Research indicates that oxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The inhibition of specific kinases involved in cell proliferation and survival is a proposed mechanism .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of oxazole derivatives, this compound was tested against MCF-7 and MDA-MB-231 breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth. The study highlighted the potential for this compound in combination therapies with established chemotherapeutics like doxorubicin, showing enhanced efficacy through synergistic effects .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound revealed promising results against several pathogenic bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. These findings suggest that this compound could serve as a lead structure for developing new antibiotics .
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer research. Various studies have evaluated its cytotoxic effects against different cancer cell lines. Notable findings include:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| CCRF-CEM (leukemia) | 5.37 | 12.9 | 36 |
| MOLT-4 (leukemia) | 6.08 | 14.0 | 38 |
| COLO 205 (colon) | 42.98 | 80.0 | 100 |
| MDA-MB-231 (breast) | 11.55 | 25.0 | 50 |
These results indicate that the compound may induce apoptosis and inhibit cell growth through mechanisms involving cell cycle arrest and modulation of key signaling pathways.
Case Studies in Anticancer Research
- In Vitro Evaluation : A study demonstrated dose-dependent cytotoxicity in treated cancer cells, with flow cytometry assays revealing increased apoptosis rates compared to controls.
- Molecular Docking Studies : Simulations indicated strong binding affinities to cyclin-dependent kinases (CDKs), suggesting potential therapeutic targets for intervention.
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness, although specific minimum inhibitory concentrations (MICs) are still under investigation.
Antimicrobial Case Studies
- Bacterial Strain Testing : The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
- Mechanism of Action : The oxazole ring's structural characteristics contribute to its bioactivity, potentially disrupting bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of key analogs is presented below:
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrochloride salt of the target compound exhibits superior aqueous solubility compared to neutral analogs like the ethyl ester in . The azide-containing analog may exhibit reduced solubility due to hydrophobicity of the azide group.
- Acidity : The sulfonyl group in increases acidity (pKa ~2-3) compared to the oxazole-carboxylic acid (pKa ~4-5), affecting ionization and membrane permeability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride?
- Methodology : The compound can be synthesized via alkylation of the oxazole ring followed by coupling with 4-methylpiperazine. For example, alkylation of 1,2-oxazole-3-carboxylic acid derivatives using chloromethylating agents (e.g., ClCH₂OCH₃) under basic conditions (e.g., K₂CO₃) generates the methylene intermediate. Subsequent reaction with 4-methylpiperazine in polar aprotic solvents (e.g., DMF) yields the target scaffold. Final purification involves recrystallization from ethanol/HCl to isolate the hydrochloride salt .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodology : Key characterization steps include:
- Melting Point : Determine using differential scanning calorimetry (DSC) or capillary methods (e.g., mp 239–241°C for structurally similar piperazine derivatives) .
- Solubility : Assess in water, DMSO, and ethanol via gravimetric analysis or UV-Vis spectroscopy .
- Spectroscopy : Confirm structure using ¹H/¹³C NMR (e.g., δ 2.3 ppm for methylpiperazine protons) and FT-IR (e.g., C=O stretch at ~1700 cm⁻¹) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .
Q. What techniques are optimal for determining its crystal structure?
- Methodology : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement). Single crystals are grown via slow evaporation in ethanol/HCl. Data collection at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures. Hydrogen bonding and piperazine conformation are analyzed using Olex2 or Mercury .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Methodology : Cross-validate using complementary techniques:
- If NMR suggests conformational flexibility (e.g., broad peaks), compare with crystallographic B-factors to assess dynamic disorder.
- For elemental analysis discrepancies (e.g., C/H/N ratios), repeat combustion analysis or use high-resolution mass spectrometry (HRMS) for exact mass confirmation.
- Refine SHELXL parameters (e.g., ADPs, restraints) to reconcile bond length/angle mismatches .
Q. What strategies are effective for impurity profiling and quantification?
- Methodology :
- HPLC-MS : Use gradient elution (0.1% formic acid in acetonitrile/water) coupled with Q-TOF detection to identify impurities (e.g., unreacted intermediates, degradation products) .
- Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., EP/BP standards for piperazine derivatives) .
- Quantification : Apply external calibration curves with impurity standards (LOD: 0.1% w/w) .
Q. How to design stability studies under varying storage conditions?
- Methodology :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC and LC-MS.
- Photostability : Use ICH Q1B guidelines with UV irradiation (320–400 nm) to assess photooxidation .
- Solution Stability : Evaluate pH-dependent hydrolysis (pH 1–13) at 25°C using UV kinetic assays .
Q. How to integrate computational modeling to predict bioactivity?
- Methodology :
- Docking Studies : Generate 3D conformers from SMILES (e.g., Canonical SMILES: CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N.Cl ). Dock into target proteins (e.g., kinases) using AutoDock Vina.
- QSAR : Build models with descriptors (logP, polar surface area) to predict ADMET properties .
- MD Simulations : Simulate ligand-receptor interactions in GROMACS (20 ns trajectories) to assess binding stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
